molecular formula C15H16BrN B7978304 Benzyl[(3-bromo-5-methylphenyl)methyl]amine

Benzyl[(3-bromo-5-methylphenyl)methyl]amine

Cat. No.: B7978304
M. Wt: 290.20 g/mol
InChI Key: NRDRVVSWUZJWNP-UHFFFAOYSA-N
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Description

Benzyl[(3-bromo-5-methylphenyl)methyl]amine is an organic compound that features a benzylamine structure with a bromine and methyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[(3-bromo-5-methylphenyl)methyl]amine typically involves the following steps:

    Bromination: The starting material, 3-methylbenzylamine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Alkylation: The brominated intermediate is then subjected to alkylation with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(3-bromo-5-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to an amine oxide.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include imines, nitriles, and amine oxides.

    Reduction: Products include dehalogenated amines and amine oxides.

Scientific Research Applications

Benzyl[(3-bromo-5-methylphenyl)methyl]amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: It serves as a probe or ligand in biochemical assays and studies involving enzyme interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Benzyl[(3-bromo-5-methylphenyl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl substituents can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Lacks the bromine and methyl substituents, making it less reactive in certain substitution reactions.

    3-Bromo-5-methylbenzylamine: Similar structure but without the benzyl group, affecting its overall reactivity and applications.

    Benzyl[(3-chloro-5-methylphenyl)methyl]amine: Similar but with a chlorine substituent instead of bromine, which can alter its reactivity and biological activity.

Uniqueness

Benzyl[(3-bromo-5-methylphenyl)methyl]amine is unique due to the presence of both bromine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and interactions in biological systems. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

N-[(3-bromo-5-methylphenyl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN/c1-12-7-14(9-15(16)8-12)11-17-10-13-5-3-2-4-6-13/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDRVVSWUZJWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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